molecular formula C17H14N2O2 B1615244 Methyl 2-(4-aminophenyl)quinoline-4-carboxylate CAS No. 94541-55-6

Methyl 2-(4-aminophenyl)quinoline-4-carboxylate

Cat. No.: B1615244
CAS No.: 94541-55-6
M. Wt: 278.3 g/mol
InChI Key: SLJVLRVWOJQKEM-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminophenyl)quinoline-4-carboxylate is a quinoline derivative that has garnered interest due to its potential applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features a quinoline core, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring. The presence of an amino group at the para position of the phenyl ring and a carboxylate ester group at the quinoline ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-aminophenyl)quinoline-4-carboxylate typically involves the condensation of 4-aminobenzaldehyde with methyl anthranilate under acidic conditions, followed by cyclization and esterification reactions. One common method is the Doebner–von Miller reaction, which involves the use of an acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches such as microwave-assisted synthesis and the use of recyclable catalysts can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-(4-aminophenyl)quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cell proliferation and survival, contributing to its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-aminophenyl)quinoline-4-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group, which enhance its chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

methyl 2-(4-aminophenyl)quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-17(20)14-10-16(11-6-8-12(18)9-7-11)19-15-5-3-2-4-13(14)15/h2-10H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJVLRVWOJQKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353859
Record name methyl 2-(4-aminophenyl)quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94541-55-6
Record name methyl 2-(4-aminophenyl)quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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